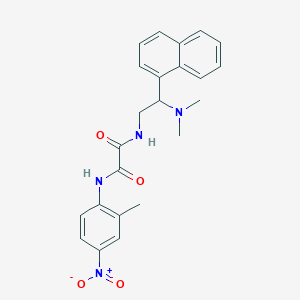

![molecular formula C20H22N4O4 B2814205 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775468-57-9](/img/structure/B2814205.png)

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

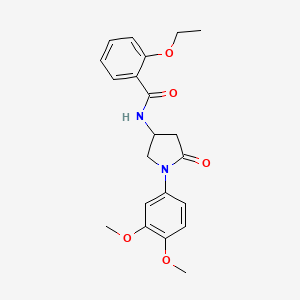

The compound contains several functional groups, including an oxadiazole ring, a pyrido[1,2-c]pyrimidine ring, and a methoxybenzyl group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom . The pyrido[1,2-c]pyrimidine is a fused ring system with a pyridine ring attached to a pyrimidine ring. The methoxybenzyl group consists of a benzyl group with a methoxy (-OCH3) substituent.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrido[1,2-c]pyrimidine rings. Oxadiazoles are known to participate in a variety of chemical reactions, often acting as bioisosteres in drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its aromaticity .Scientific Research Applications

Synthesis and Characterization

- Complex heterocyclic compounds, including those with oxadiazole moieties and pyridopyrimidine dione structures, are frequently synthesized and characterized for their potential applications in medicinal chemistry and material science. These syntheses often involve multi-step reactions, including cyclization, acylation, and nucleophilic substitutions, to introduce various functional groups into the heterocyclic framework. The structural characterization of these compounds typically employs techniques such as NMR, IR, and MS spectrometry (Sako et al., 2000).

Antimicrobial and Antiviral Activities

- Some heterocyclic compounds exhibit significant antimicrobial and antiviral activities. The exploration of these biological activities involves synthesizing novel heterocyclic frameworks and testing their efficacy against various bacterial, fungal, and viral pathogens. This research is crucial for developing new therapeutic agents to combat infectious diseases (Ibrahim et al., 2011).

Inhibition of Biological Targets

- The design and synthesis of heterocyclic compounds targeting specific biological enzymes or receptors are a significant area of research. These studies aim to develop new drugs with improved efficacy and selectivity for their targets. For instance, compounds with pyridopyrimidine dione structures have been evaluated for their urease inhibition properties, which are relevant for treating diseases like peptic ulcers caused by Helicobacter pylori (Rauf et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing oxadiazole rings are known to exhibit a wide range of biological activities, including antimicrobial, antibacterial, antifungal, antimalarial, anti-inflammatory, anticancer, antituberculosis, antioxidant, antiviral, antidiabetic, anti-asthmatic, anticonvulsant, antidepressant, antiparkinsonian, and analgesic properties .

properties

IUPAC Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-13-7-6-8-14(11-13)27-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHRZJPJEYYISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)